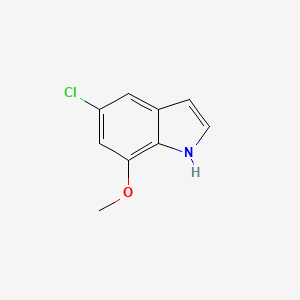![molecular formula C6H5N5O2 B15234713 5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)
5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyrimidines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with formimidate derivatives in the presence of ethanol . Another approach includes the use of carbonyldiimidazole and DBU in DMF to facilitate the formation of the desired pyrazolopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, are likely to be applied.
化学反応の分析
Types of Reactions
5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the pyrazolopyrimidine ring .
科学的研究の応用
作用機序
The mechanism of action of 5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure and exhibit diverse biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a similar tricyclic structure and are studied for their potential as kinase inhibitors.
Uniqueness
5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities .
特性
分子式 |
C6H5N5O2 |
|---|---|
分子量 |
179.14 g/mol |
IUPAC名 |
5-amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C6H5N5O2/c7-6-8-1-2-3(9-6)4(5(12)13)11-10-2/h1H,(H,10,11)(H,12,13)(H2,7,8,9) |
InChIキー |
BIPRHXQBXFHGOU-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC(=N1)N)C(=NN2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)




![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)



![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)

![1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15234717.png)
